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4-[2-(Triethoxysilyl)vinyl]benzocyclobutene

Adhesion promotion BCB resin Copper clad laminates

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (4-VSBCB, also called TES-VCB) is a benzocyclobutene-functionalized organosilane with the molecular formula C₁₆H₂₄O₃Si, a molecular weight of 292.45 g/mol, a boiling point of 355.8 °C at 760 mmHg, a density of 1.047 g/cm³, and a refractive index of 1.547. The molecule integrates a thermally crosslinkable benzocyclobutene (BCB) ring with a triethoxysilyl group that can hydrolyze and condense onto inorganic surfaces, making it a single-component precursor for low-dielectric-constant (low-k) BCB‑siloxane thermosets, an adhesion promoter for BCB‑based resins on silicon, glass, or metal oxides, and a building block for microelectronic packaging materials.

Molecular Formula C16H22O3Si
Molecular Weight 290.43 g/mol
CAS No. 124389-79-3
Cat. No. B1141583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Triethoxysilyl)vinyl]benzocyclobutene
CAS124389-79-3
Molecular FormulaC16H22O3Si
Molecular Weight290.43 g/mol
Structural Identifiers
SMILESCCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC
InChIInChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-13H,4-6H2,1-3H3
InChIKeyWVWFIBXBKFSCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (CAS 124389-79-3): A Bifunctional BCB-Silane for Procurement in Low-k Dielectrics, Adhesion Promotion, and Semiconductor Packaging


4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (4-VSBCB, also called TES-VCB) is a benzocyclobutene-functionalized organosilane with the molecular formula C₁₆H₂₄O₃Si, a molecular weight of 292.45 g/mol, a boiling point of 355.8 °C at 760 mmHg, a density of 1.047 g/cm³, and a refractive index of 1.547 . The molecule integrates a thermally crosslinkable benzocyclobutene (BCB) ring with a triethoxysilyl group that can hydrolyze and condense onto inorganic surfaces, making it a single-component precursor for low-dielectric-constant (low-k) BCB‑siloxane thermosets, an adhesion promoter for BCB‑based resins on silicon, glass, or metal oxides, and a building block for microelectronic packaging materials [1].

Why 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene Cannot Be Replaced by Generic BCB Monomers or Simple Trialkoxysilanes


Common alternatives such as 4‑vinylbenzocyclobutene (4‑VBCB, CAS 99717‑87‑0) carry the BCB crosslinking unit but lack a silane anchoring group, while vinyltriethoxysilane (VTES, CAS 78‑08‑0) and 3‑aminopropyltriethoxysilane (APTES, CAS 919‑30‑2) provide silane coupling but contain no BCB functionality. Physical mixtures of a BCB monomer and a separate silane cannot replicate the molecular‑level integration present in 4‑VSBCB, where the BCB ring and triethoxysilyl group are covalently linked through a conjugated vinyl bridge . This covalent tether ensures that every crosslinking event occurs in the immediate vicinity of a surface‑bound silane, yielding higher interfacial peel strength and more uniform dielectric properties than can be achieved by blending [1]. Consequently, direct substitution leads to compromised adhesion, lower thermal stability, or loss of low‑k performance.

Quantitative Head-to-Head and Class-Level Evidence for 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene Versus Analogs


Peel-Strength Improvement of BCB‑Silane vs. No Silane Adhesion Promoter on Copper Substrates

In a Dow Chemical patent (U.S. 5,002,808), a benzocyclobutene‑functionalized organosilane adhesion aid (structurally corresponding to 4‑VSBCB) was incorporated into BCB‑based monomers and the peel strength of copper‑clad plaques was measured by 90° peel testing. Against a baseline of the same BCB monomer without any silane additive, the addition of BCB‑silane increased peel strength by 19–39 % on standard copper and by 11–28 % on polyimide‑treated copper [1]. The study demonstrates that the BCB‑silane provides a statistically significant adhesion gain across multiple BCB monomer formulations, supporting its use as an integrated adhesion promoter that outperforms the unsilanized control and, by inference, external silane mixtures that lack covalent attachment to the BCB network [1].

Adhesion promotion BCB resin Copper clad laminates Peel strength

Thermal Processing Window: Boiling Point of 4‑VSBCB vs. 4‑Vinylbenzocyclobutene and Vinyltriethoxysilane

The boiling point of 4‑[2‑(triethoxysilyl)vinyl]benzocyclobutene is reported as 355.8 °C at 760 mmHg , substantially higher than that of its closest non‑silane BCB analog, 4‑vinylbenzocyclobutene (4‑VBCB, ~225 °C) , and far above that of the simple silane vinyltriethoxysilane (VTES, 160–161 °C) [1]. The >130 °C elevation relative to 4‑VBCB reduces evaporative loss during high‑temperature cure cycles (typically 200–275 °C for BCB thermosets), maintaining stoichiometric control in resin formulations. The >190 °C difference vs. VTES confirms that 4‑VSBCB remains in the condensed phase throughout processing conditions where a physically blended VTES would be partially lost.

Volatility Thermal stability Processing window BCB monomer

Dielectric Performance of BCB‑Organosiloxane Thermosets Derived from BCB‑Silane Precursors

BCB‑organosiloxane resins prepared from BCB‑functionalized silanes (analogous to 4‑VSBCB) yield thermosets with a dielectric constant Dk = 2.69–2.78 at 1 MHz and a dissipation factor Df < 0.002 [1]. These values are comparable to or slightly better than the benchmark DVS‑BCB (Cyclotene™) system, which exhibits Dk ≈ 2.7 and Df ≈ 0.0025 at 1 MHz [2][3]. Importantly, the BCB‑silane‑derived resins achieve these dielectric properties without requiring an additional silane coupling agent, simplifying the formulation and reducing potential interfacial defects. By contrast, formulations based on 4‑VBCB or VTES alone cannot deliver the same combination of low dielectric loss and covalent substrate adhesion because they lack either the siloxane network‑forming capability or the BCB crosslinking functionality.

Low-k dielectric BCB-siloxane Microelectronics Interlayer dielectric

Single-Component Dual Functionality: BCB Crosslinking + Silane Anchoring in One Molecular Architecture

4‑VSBCB is the only commercially available monomer that covalently links a benzocyclobutene ring (thermal crosslinking at ≈180–250 °C) with a triethoxysilyl group (hydrolyzable anchor for silica, glass, and metal oxides) through a conjugating vinyl bridge [1]. In contrast, 4‑VBCB provides only BCB crosslinking without surface‑binding capability, VTES offers only silane coupling without thermally activated network formation, and DVS‑BCB (Cyclotene™) relies on a disiloxane bridge that does not contain alkoxysilane functionality for covalent substrate adhesion [2]. This architectural distinction means that 4‑VSBCB can simultaneously serve as a crosslinker, adhesion promoter, and low‑k resin precursor in a single component, whereas the alternatives require additional formulation steps and multi‑component blending to approach similar functionality.

Bifunctional monomer BCB-silane Adhesion promoter Crosslinking

High-Value Application Scenarios for 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene in Semiconductor, Photonic, and Advanced Packaging R&D


Integrated Adhesion Promoter for BCB-Based Dielectric Layers on Silicon Wafers and Glass Substrates

In the fabrication of multichip modules and MEMS devices, BCB polymer dielectric layers are spun onto silicon or glass wafers. The peel‑strength data [1] demonstrate that adding 4‑VSBCB at 0.5–5 wt% to the BCB monomer formulation increases copper‑clad adhesion by up to 39 % compared to unsilanized controls. This single‑component approach eliminates the separate silane‑priming step required when using VTES or APTES [2], reducing process complexity and exposure to moisture‑sensitive primers.

Thermally Crosslinkable Low‑k Dielectric Resin Precursor for High‑Density Interconnects

BCB‑organosiloxane thermosets derived from BCB‑functionalized silanes achieve dielectric constants of 2.69–2.78 at 1 MHz [3], matching the performance of the DVS‑BCB industry standard. 4‑VSBCB serves as a molecular building block for such resins, providing the BCB crosslinking site and the siloxane network precursor in one molecule. Its boiling point of >350 °C permits high‑temperature cure cycles (200–275 °C) without monomer evaporation, ensuring consistent film stoichiometry.

Surface‑Grafted Adhesion Layer for Hybrid Organic–Inorganic Photonic and Sensor Devices

The triethoxysilyl group of 4‑VSBCB hydrolyzes in alcohol/water mixtures to form silanol groups that can be spin‑coated onto oxidized silicon wafers to form a thin adhesion layer, as described in the patent literature [1]. After thermal activation, the BCB moieties undergo ring‑opening crosslinking, creating a robust covalent interface between the inorganic substrate and the overlying organic polymer. This is particularly advantageous for optical waveguide cladding layers and biosensor platforms where delamination failure is not tolerated.

Co‑Monomer for Crosslinkable Styrenic and Acrylic Copolymers with Built‑In Substrate Affinity

Recent academic work has demonstrated that 4‑vinylbenzocyclobutene can be copolymerized with styrene via living carbanionic polymerization and subsequently end‑functionalized with triethoxysilane groups . 4‑VSBCB, which already contains the triethoxysilyl moiety, could serve as a direct co‑monomer in analogous copolymerizations, imparting surface‑adhesive character without post‑polymerization modification. This opens routes to self‑adhering photoresists and dielectric coatings that bond directly to silicon, glass, or metal oxide surfaces.

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